Comparative Physicochemical Identity of 3,4-Dichlorobenzamide vs. Unsubstituted Benzamide
3,4-Dichlorobenzamide exhibits significantly altered physicochemical properties compared to the unsubstituted parent compound, benzamide, which directly impact its utility in chemical synthesis and formulation. Specifically, the introduction of the two chlorine atoms in the 3 and 4 positions increases lipophilicity, as reflected in the LogP value, and raises the melting point. This provides a foundation for its use as a more hydrophobic scaffold [1].
| Evidence Dimension | Lipophilicity and Thermal Stability |
|---|---|
| Target Compound Data | 3,4-Dichlorobenzamide: LogP = 2.79, Melting Point = 140-146 °C |
| Comparator Or Baseline | Benzamide: LogP = 0.64, Melting Point = 127-130 °C |
| Quantified Difference | Delta LogP = +2.15 (indicating higher lipophilicity); Delta Melting Point = +13 °C |
| Conditions | LogP is calculated partition coefficient (ClogP); Melting point is experimentally determined. |
Why This Matters
The higher LogP value signifies that 3,4-dichlorobenzamide is over 100 times more lipophilic than benzamide, a critical factor for designing compounds with better membrane permeability or for applications requiring a less polar core structure.
- [1] PubChem. (n.d.). Benzamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Benzamide View Source
